(2,3,5,6-2H4)Terephthalic acid
Overview
Description
Isotope labelled Terephthalic acid is a benzenepolycarboxylic acid with potential anti-hemorrhagic properties.
Mechanism of Action
Target of Action
It’s known that terephthalic acid, the non-deuterated form, is a precursor to the polyester pet , suggesting that its targets could be related to the production of this material.
Mode of Action
The deuterium substitution in drug molecules, like terephthalic-d4 acid, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that enzyme-mediated biocatalytic depolymerization has emerged as a potentially bio-sustainable method for treating and recycling plastics . This suggests that Terephthalic-D4 acid might be involved in similar biochemical pathways.
Result of Action
It’s known that terephthalic acid, the non-deuterated form, is a precursor to the polyester pet , suggesting that its action could result in the production of this material.
Action Environment
The pressing global energy and environmental issues associated with pet underscore the urgent need for “upcycling” technologies . These technologies aim to transform reclaimed PET into higher-value products, addressing both energy concerns and environmental sustainability .
Biochemical Analysis
Biochemical Properties
It is known that terephthalic acid, the parent compound, can interact with various enzymes and proteins
Cellular Effects
Studies on terephthalic acid have shown that it can influence cell function . For instance, it has been observed to affect adipocytes, influencing their differentiation and metabolic processes
Molecular Mechanism
Studies on terephthalic acid suggest that it may interact with biomolecules at the molecular level . These interactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes .
Temporal Effects in Laboratory Settings
It has been suggested that terephthalic acid, the parent compound, shows stability and non-degradability in certain conditions . Long-term effects on cellular function have not been reported for Terephthalic-D4 acid.
Metabolic Pathways
Terephthalic acid, the parent compound, is known to be involved in certain metabolic pathways . It is likely that Terephthalic-D4 acid may interact with similar enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Properties
IUPAC Name |
2,3,5,6-tetradeuterioterephthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYFWRCBNTPAC-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C(=O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208831 | |
Record name | (2,3,5,6-2H4)Terephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60088-54-2 | |
Record name | 1,4-Benzene-2,3,5,6-d4-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60088-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3,5,6-2H4)Terephthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060088542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3,5,6-2H4)Terephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3,5,6-2H4)terephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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